

# Olgotrelvir Phase 3 Trial (NCT05716425) Demonstrates Efficacy in Mild to Moderate COVID-19

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Olgotrelvir |           |
| Cat. No.:            | B15136762   | Get Quote |

A comprehensive analysis of the Phase 3 clinical trial data for **Olgotrelvir** (NCT05716425) shows promising results in the treatment of mild to moderate COVID-19. This guide provides a comparative overview of **Olgotrelvir**'s performance against other established antiviral therapies, supported by available experimental data and detailed methodologies for key clinical trials.

**Olgotrelvir**, an oral antiviral agent, has demonstrated a significant reduction in the time to sustained recovery from a panel of 11 COVID-19 symptoms in its Phase 3 trial.[1] The drug employs a dual mechanism of action, targeting both the SARS-CoV-2 main protease (Mpro) and human cathepsin L, crucial for viral replication and entry into host cells, respectively.[2][3] This novel approach positions **Olgotrelvir** as a noteworthy candidate in the evolving landscape of COVID-19 therapeutics.

# **Comparative Efficacy and Safety of Oral Antivirals**

To provide a clear perspective on **Olgotrelvir**'s clinical performance, this guide compares its Phase 3 trial data with those of other prominent oral antivirals: Paxlovid (Nirmatrelvir/ritonavir), and Molnupiravir, as well as the intravenously administered Remdesivir.



| Feature                      | Olgotrelvir<br>(NCT05716425)                                                            | Paxlovid<br>(EPIC-HR)                                                                                                            | Molnupiravir<br>(MOVe-OUT)                                                                                                                           | Remdesivir<br>(ACTT-1)                                                                  |
|------------------------------|-----------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------|
| Primary Efficacy<br>Endpoint | Time to sustained recovery of 11 COVID-19 symptoms                                      | COVID-19-<br>related<br>hospitalization or<br>death from any<br>cause through<br>Day 28                                          | Proportion of participants who were hospitalized or died through Day 29                                                                              | Time to recovery                                                                        |
| Key Efficacy<br>Finding      | Median time to symptom recovery was 205 hours vs. 264 hours for placebo (HR: 1.29)      | 89% reduction in risk of COVID-19-related hospitalization or death in high-risk patients treated within 3 days of symptom onset. | 30% relative risk reduction in hospitalization or death                                                                                              | Median time to<br>recovery of 10<br>days vs. 15 days<br>for placebo.[5]                 |
| Virological<br>Outcome       | Significant<br>reduction in viral<br>RNA load at day<br>4                               | Approximately<br>10-fold reduction<br>in viral load at<br>Day 5.[4]                                                              | Not the primary endpoint, but post-baseline nasal swab samples showed an increase in viral mutations consistent with the drug's mechanism of action. | Not the primary<br>endpoint                                                             |
| Patient<br>Population        | Nonhospitalized adults with mild to moderate COVID-19, irrespective of risk factors.[1] | Non-hospitalized,<br>symptomatic<br>adults with<br>confirmed<br>COVID-19 and at<br>least one risk<br>factor for                  | Non-hospitalized,<br>unvaccinated<br>adults with mild-<br>to-moderate,<br>laboratory-<br>confirmed<br>COVID-19 and at                                | Hospitalized adults with COVID-19 and evidence of lower respiratory tract infection.[5] |



|                               |                                                                    | progression to<br>severe disease.<br>[6][7]               | least one risk<br>factor for severe<br>illness. |                                                                                                          |
|-------------------------------|--------------------------------------------------------------------|-----------------------------------------------------------|-------------------------------------------------|----------------------------------------------------------------------------------------------------------|
| Most Common<br>Adverse Events | Skin rash (3.3%),<br>Nausea (1.5%).<br>[1]                         | Dysgeusia (5%),<br>Diarrhea (3%)                          | Diarrhea,<br>Nausea,<br>Dizziness               | Nausea,<br>increased liver<br>enzymes                                                                    |
| Serious Adverse<br>Events     | No treatment-<br>related serious<br>adverse events<br>reported.[1] | Fewer serious<br>adverse events<br>compared to<br>placebo | No safety<br>concerns<br>identified             | Serious adverse events were reported in 21.1% of the remdesivir group and 27.0% of the placebo group.[8] |

# **Experimental Protocols: A Methodological Overview**

A detailed understanding of the experimental design is crucial for the interpretation of clinical trial outcomes. Below is a summary of the methodologies employed in the key trials cited.

#### **Olgotrelvir: NCT05716425**

- Study Design: A Phase 3, double-blind, randomized, placebo-controlled trial.[1]
- Participants: 1212 non-hospitalized adult participants with mild to moderate COVID-19, enrolled irrespective of risk factors for severe disease.[1][9]
- Intervention: Participants were randomly assigned to receive either 600 mg of Olgotrelvir or a placebo orally twice daily for 5 days.[1]
- Primary Outcome Measures: The primary endpoint was the time to sustained recovery of a panel of 11 COVID-19-related symptoms.[1]
- Key Secondary Outcome Measures: A key secondary endpoint was the change in viral ribonucleic acid (RNA) load from baseline.[1]



 Safety Assessment: The incidence of treatment-emergent adverse events was the primary safety endpoint.[1]

## Paxlovid: EPIC-HR (NCT04960202)

- Study Design: A Phase 2/3, randomized, double-blind, placebo-controlled trial.[6][7][10]
- Participants: Non-hospitalized, symptomatic, unvaccinated adults with a confirmed diagnosis
  of SARS-CoV-2 infection and at least one risk factor for progression to severe disease.[6][7]
- Intervention: Patients received either Paxlovid (300 mg nirmatrelvir and 100 mg ritonavir) or a placebo orally every 12 hours for 5 days.
- Primary Outcome Measures: The primary endpoint was the proportion of participants with COVID-19-related hospitalization or death from any cause through Day 28.[6]

## Remdesivir: ACTT-1 (NCT04280705)

- Study Design: A double-blind, randomized, placebo-controlled trial.[5][11][12]
- Participants: Hospitalized adults with laboratory-confirmed SARS-CoV-2 infection and evidence of lower respiratory tract involvement.[5][11]
- Intervention: Patients received either intravenous Remdesivir (200 mg loading dose on day
   1, followed by 100 mg daily for up to 9 additional days) or a placebo.[5]
- Primary Outcome Measures: The primary outcome was the time to recovery, defined as either discharge from the hospital or hospitalization for infection-control purposes only.[5]

## Molnupiravir: MOVe-OUT (NCT04575597)

- Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial.
- Participants: Non-hospitalized, unvaccinated adults with mild-to-moderate, laboratoryconfirmed COVID-19 and at least one risk factor for progression to severe disease.
- Intervention: Participants received either 800 mg of Molnupiravir or a placebo orally every 12 hours for five days.



• Primary Outcome Measures: The primary endpoint was the proportion of participants who were hospitalized or died through day 29.

# **Visualizing the Pathways and Processes**

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.





Click to download full resolution via product page

Caption: Olgotrelvir's dual mechanism of action targeting both host and viral proteases.





Click to download full resolution via product page

Caption: General experimental workflow for the Olgotrelvir Phase 3 clinical trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Olgotrelvir as a Single-Agent Treatment of Nonhospitalized Patients with Covid-19 -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Olgotrelvir, a dual inhibitor of SARS-CoV-2 Mpro and cathepsin L, as a standalone antiviral oral intervention candidate for COVID-19. | BioGRID [thebiogrid.org]
- 3. Olgotrelvir, a dual inhibitor of SARS-CoV-2 Mpro and cathepsin L, as a standalone antiviral oral intervention candidate for COVID-19 PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pfizer.com [pfizer.com]
- 5. Remdesivir for the Treatment of Covid-19 Final Report PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]
- 7. Trial Design | PAXLOVID® (nirmatrelvir tablets; ritonavir tablets) [paxlovidhcp.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Olgotrelvir Phase 3 Trial (NCT05716425) Demonstrates
   Efficacy in Mild to Moderate COVID-19]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15136762#analysis-of-olgotrelvir-phase-3-clinical trial-data-nct05716425]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com